molecular formula C3H8ClFN2O B6600505 3-amino-2-fluoropropanamide hydrochloride CAS No. 1989671-32-0

3-amino-2-fluoropropanamide hydrochloride

Cat. No. B6600505
CAS RN: 1989671-32-0
M. Wt: 142.56 g/mol
InChI Key: FUNSVNKPXZKSAT-UHFFFAOYSA-N
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Description

3-Amino-2-fluoropropanamide hydrochloride, also known as 2-Fluoropropanamide hydrochloride, is an important molecule in the field of biochemistry and medicine. It is a white crystalline powder and is soluble in water and ethanol. It is a versatile compound that has a wide range of applications in the fields of biochemistry, pharmacology, and medicine.

Scientific Research Applications

3-Amino-2-fluoropropanamide hydrochloride is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of peptides, and as a buffering agent in biochemistry. It is also used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, anticonvulsants, and antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-amino-2-fluoropropanamide hydrochloride is not well understood. However, it is believed to act as a proton donor in aqueous solutions and as a Lewis acid in organic solvents. It is also believed to form a complex with certain metals, such as copper and zinc, which may be responsible for its catalytic activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-amino-2-fluoropropanamide hydrochloride are not well understood. However, it is believed to have an inhibitory effect on the activity of enzymes involved in the synthesis of amino acids, peptides, and proteins. It is also believed to have an inhibitory effect on the activity of enzymes involved in the metabolism of carbohydrates and lipids.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-amino-2-fluoropropanamide hydrochloride in laboratory experiments is its versatility. It can be used as a reagent in organic synthesis, as a catalyst in the synthesis of peptides, and as a buffering agent in biochemistry. It is also relatively stable, non-toxic, and relatively inexpensive. However, it is not suitable for use in high-temperature reactions, as it is highly volatile.

Future Directions

The future directions for 3-amino-2-fluoropropanamide hydrochloride are numerous. It could be used in the synthesis of novel pharmaceuticals, such as anti-inflammatory drugs, anticonvulsants, and antimicrobial agents. It could also be used as a catalyst in the synthesis of peptides, or as a reagent in organic synthesis. Additionally, it could be used to study the biochemical and physiological effects of other compounds, or to study the mechanism of action of enzymes and other proteins. Finally, it could be used in the development of new methods for the synthesis of organic compounds.

Synthesis Methods

3-Amino-2-fluoropropanamide hydrochloride can be synthesized by a variety of methods. The most common method is the reaction of 2-fluoropropanamide with hydrochloric acid, which yields 3-amino-2-fluoropropanamide hydrochloride. Other methods include the reaction of 2-fluoropropanamide with sodium hydroxide, the reaction of 2-fluoropropanamide with sodium hypochlorite, and the reaction of 2-fluoropropanamide with ammonium chloride.

properties

IUPAC Name

3-amino-2-fluoropropanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7FN2O.ClH/c4-2(1-5)3(6)7;/h2H,1,5H2,(H2,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNSVNKPXZKSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)N)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-fluoropropanamide hydrochloride

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